

Polyglyceryl-6 Stearate: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: Polyglyceryl-6 stearate

Cat. No.: B3316834

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-6 stearate is a versatile emulsifier and skin-conditioning agent derived from the esterification of polyglycerin-6 and stearic acid. Its favorable safety profile has led to its widespread use in a variety of cosmetic and personal care products. This technical guide provides a comprehensive overview of the toxicological data and safety assessment of **Polyglyceryl-6 stearate**, drawing from key industry safety evaluations and standardized testing protocols. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation.

The primary body of evidence for the safety of **Polyglyceryl-6 stearate** comes from the comprehensive review of polyglyceryl fatty acid esters conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that **Polyglyceryl-6 stearate** is safe for use in cosmetics when formulated to be non-irritating.^[1] This assessment relies on a combination of data from studies on **Polyglyceryl-6 stearate** itself, as well as structurally related polyglyceryl esters, through a process known as read-across.

Toxicological Profile

The toxicological evaluation of **Polyglyceryl-6 stearate** encompasses a range of endpoints, from acute toxicity to long-term systemic effects. The data consistently indicate a low order of toxicity across all tested parameters.

Acute Toxicity

Acute toxicity studies are designed to assess the potential for adverse effects following a single, high-dose exposure to a substance. For **Polyglyceryl-6 stearate** and its related compounds, these studies reveal a very low potential for acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for **Polyglyceryl-6 Stearate** and Related Compounds

Test Article	Species	Route	LD50	Reference
Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters	Rat	Oral	>2.5 g/kg	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Macadamia Seed Oil Polyglyceryl-6 Esters Behenate	Rat	Oral	>2.5 g/kg	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
1,2,3-propanetriol, homopolymer, diisooctadecanoate	Rat	Dermal	>5 g/kg	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters

Irritation and Sensitization

The potential for a substance to cause skin and eye irritation, as well as allergic contact dermatitis (skin sensitization), is a critical component of its safety assessment, particularly for cosmetic ingredients.

Skin Irritation: Studies on various polyglyceryl fatty acid esters have shown them to be generally non-irritating to mildly irritating to the skin. The CIR Expert Panel's conclusion that **Polyglyceryl-6 stearate** is safe when formulated to be non-irritating underscores the importance of formulation considerations to minimize any potential for irritation.

Eye Irritation: Similar to skin irritation, the available data on related compounds suggest a low potential for eye irritation, with effects ranging from non-irritating to minor, transient irritation.

Skin Sensitization: Multiple studies on structurally similar polyglyceryl esters, including guinea pig maximization tests and local lymph node assays (LLNA), have consistently shown a lack of skin sensitization potential.

Table 2: Irritation and Sensitization Data for Related Polyglyceryl Esters

Test Endpoint	Test System	Test Article	Result	Reference
Skin Irritation	Rabbit	Polyglyceryl-2 Isostearate	Mildly irritating	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Skin Irritation	Rabbit	Polyglyceryl-3 Isostearate	Moderately irritating	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Eye Irritation	In vitro (EpiOcular™)	Polyglyceryl-3 Laurate	Non-irritating	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Skin Sensitization	Guinea Pig	Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters	Not a sensitizer	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Skin Sensitization	LLNA	Polyglyceryl-10 Nonaisostearate	Not a sensitizer	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to the genetic material of cells, which could potentially lead to cancer or birth defects. A battery of in vitro tests is typically employed to assess this endpoint.

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test for mutagenicity. Numerous polyglyceryl fatty acid esters, including those structurally related to **Polyglyceryl-6 stearate**, have been tested and found to be non-mutagenic in the Ames test, both with and without metabolic activation.

Table 3: Genotoxicity Data for Related Polyglyceryl Esters

Test System	Test Article	Result	Reference
Ames Test (S. typhimurium, E. coli)	Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters	Negative	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Ames Test (S. typhimurium, E. coli)	Macadamia Seed Oil Polyglyceryl-6 Esters Behenate	Negative	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters
Ames Test (S. typhimurium, E. coli)	Polyglyceryl-8 Decabehenate/Caprate	Negative	Read-across data from CIR Safety Assessment of Polyglyceryl Fatty Acid Esters

Repeated Dose and Reproductive Toxicity

Long-term and reproductive toxicity studies are crucial for assessing the safety of ingredients with the potential for chronic exposure.

Repeated Dose Toxicity: A chronic oral toxicity study in mice fed a diet containing 5% of a polyglyceryl ester for 80 weeks showed no adverse effects on body weight, food consumption,

hematology, or survival rates. Histopathological examination of major organs revealed no treatment-related abnormalities.

Reproductive and Developmental Toxicity: A multi-generational study in rats fed a diet containing 1.5% of a polyglyceryl ester for three generations did not show any significant effects on fertility or reproductive performance. No consistent abnormalities were observed in the offspring.

Experimental Protocols

The toxicological studies summarized above are conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality and comparability of data generated across different laboratories.

Acute Oral Toxicity (OECD 401/420/423/425)

- **Principle:** A single dose of the test substance is administered to fasted animals (typically rats) by oral gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality.
- **Methodology:**
 - **Animal Selection:** Healthy, young adult rodents of a single strain are used.
 - **Dose Administration:** The test substance is administered in a single dose. The volume administered should not exceed 1 mL/100g of body weight for rodents.
 - **Observation:** Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals for at least 14 days.
 - **Necropsy:** All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (OECD 404)

- **Principle:** The test substance is applied to a small area of shaved skin on an animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and

edema (swelling).

- Methodology:
 - Animal Preparation: A small area of the animal's back is clipped free of fur.
 - Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.
 - Exposure: The patch is left in place for 4 hours.
 - Observation and Scoring: After patch removal, the skin is observed and scored for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.

Acute Eye Irritation/Corrosion (OECD 405)

- Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for signs of irritation or corrosion.
- Methodology:
 - Instillation: A 0.1 mL (liquid) or 0.1 g (solid) dose of the test substance is placed in the lower conjunctival sac.
 - Observation and Scoring: The cornea, iris, and conjunctiva are examined and scored for opacity, inflammation, and redness at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

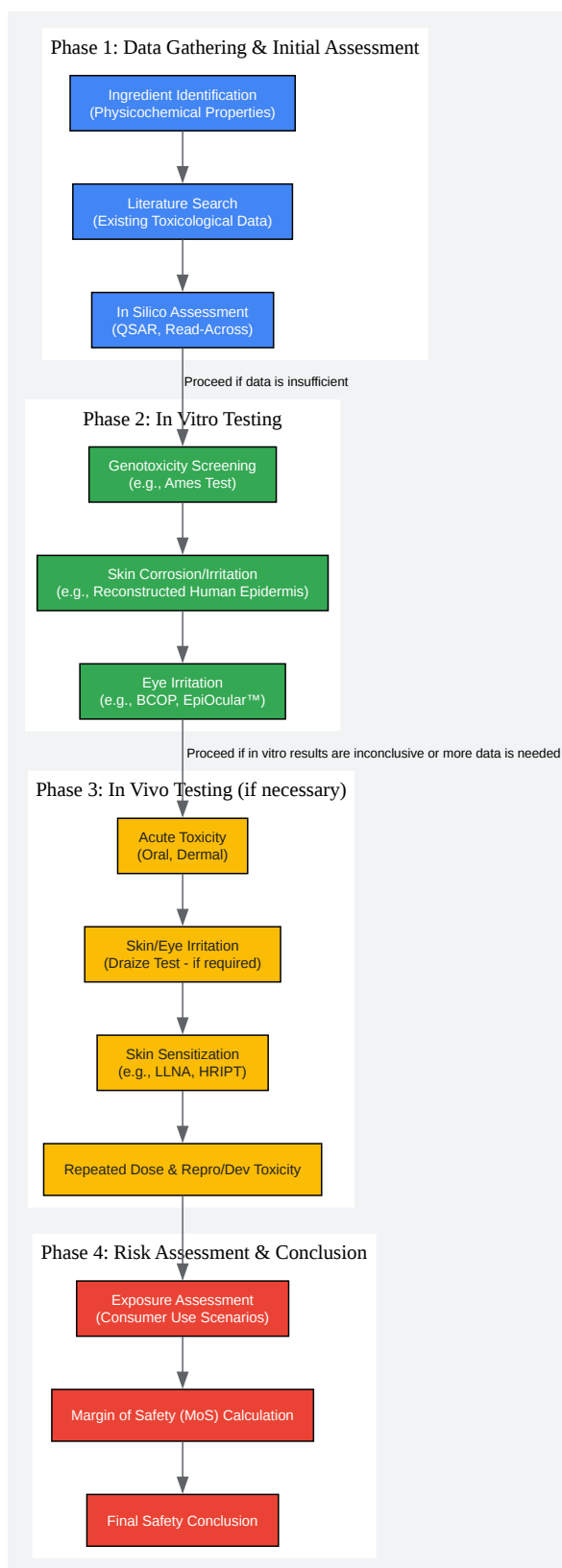
- Principle: The HRIPT is a clinical study designed to assess the potential of a substance to induce allergic contact dermatitis in human volunteers.
- Methodology:
 - Induction Phase: The test material is applied repeatedly to the same site on the skin (usually the back) of a panel of volunteers for a period of several weeks.

- Rest Period: A rest period of approximately two weeks follows the induction phase, during which no applications are made.
- Challenge Phase: The test material is applied to a naive skin site to determine if an allergic response has been induced.
- Evaluation: The skin is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at specified time points after the challenge patch is removed.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Principle: This in vitro assay uses specific strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that have mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
- Methodology:
 - Strains: At least five strains of bacteria are used to detect different types of mutations.
 - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
 - Exposure: The bacteria are exposed to various concentrations of the test substance.
 - Plating: The treated bacteria are plated on a minimal agar medium.
 - Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Mandatory Visualizations



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Caption: Workflow for the safety assessment of a cosmetic ingredient.



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References

- 1. Polyglyceryl-6 stearate - PubChem [pubchem.ncbi.nlm.nih.gov]
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